Cas no 921579-08-0 (2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline)

2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-methylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline
- Quinoline, 2-(3-methyl-1-piperidinyl)-8-[[4-(trifluoromethyl)phenyl]methoxy]-
- 921579-08-0
- F2255-0336
- 2-(3-methylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
- AKOS024631742
- 2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline
- 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline
-
- Inchi: 1S/C23H23F3N2O/c1-16-4-3-13-28(14-16)21-12-9-18-5-2-6-20(22(18)27-21)29-15-17-7-10-19(11-8-17)23(24,25)26/h2,5-12,16H,3-4,13-15H2,1H3
- InChI Key: ARANBCPGXAPBCK-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2OCC2=CC=C(C(F)(F)F)C=C2)C=CC=1N1CCCC(C)C1
Computed Properties
- Exact Mass: 400.17624785g/mol
- Monoisotopic Mass: 400.17624785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 25.4Ų
2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2255-0336-20μmol |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-30mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-15mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-40mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-75mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-2μmol |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-4mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-5mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-2mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2255-0336-20mg |
2-(3-methylpiperidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline |
921579-08-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline Related Literature
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
Additional information on 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline
Professional Introduction to Compound with CAS No. 921579-08-0 and Product Name: 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline
The compound identified by the CAS number 921579-08-0 and the product name 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the presence of a quinoline core substituted with a 3-methylpiperidine moiety and a 4-(trifluoromethyl)phenylmethoxy group, endow it with unique chemical and biological properties that make it a promising candidate for further exploration.
Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of fluorine atoms into the molecular structure, as seen in the 4-(trifluoromethyl)phenylmethoxy group, is a common strategy employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The 3-methylpiperidine substituent contributes to the compound's solubility and bioavailability, making it more amenable to formulation as an active pharmaceutical ingredient (API).
Recent research in the field of oncology has highlighted the importance of quinoline-based compounds in developing targeted therapies. Specifically, studies have demonstrated that quinoline derivatives can interact with specific enzymes and receptors involved in cancer cell proliferation and survival. The structural motif present in 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline suggests potential activity against kinases and other enzymes overexpressed in tumor cells. This has led to its investigation as a lead compound for the development of novel anticancer agents.
The 4-(trifluoromethyl)phenylmethoxy group is particularly noteworthy, as fluorinated aromatic rings are known to improve drug-like properties such as lipophilicity and binding affinity. This modification can also influence the metabolic pathways by which the compound is processed in vivo, potentially leading to longer half-lives and improved therapeutic windows. The combination of these structural elements makes this compound an attractive candidate for further preclinical and clinical studies.
In addition to its potential applications in oncology, this compound may also exhibit activity against other diseases characterized by abnormal cell growth or inflammation. For instance, quinoline derivatives have been explored for their anti-inflammatory properties, which could be relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease. The presence of the 3-methylpiperidine moiety may also contribute to its ability to modulate neurotransmitter systems, opening up possibilities for applications in neurology.
The synthesis of 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their exploration in drug discovery programs.
One of the most promising aspects of this compound is its potential for further derivatization to improve its pharmacological profile. By modifying either the quinoline core or the substituents attached to it, chemists can fine-tune its biological activity and reduce any undesirable side effects. For example, replacing the methyl group on the piperidine ring with another substituent could alter its solubility or binding interactions without significantly affecting its overall efficacy.
The development of new pharmaceuticals is often a lengthy and complex process that involves multiple stages of testing from preclinical studies to clinical trials. However, compounds like 2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline serve as valuable starting points for drug discovery pipelines. Their unique structural features provide a foundation upon which researchers can build more refined molecules with enhanced therapeutic potential.
As our understanding of disease mechanisms continues to evolve, so too does our ability to design molecules that target them effectively. The combination of computational modeling, high-throughput screening, and traditional synthetic chemistry has accelerated the pace at which new compounds are discovered and evaluated. This compound exemplifies how interdisciplinary approaches can lead to innovative solutions in medicine.
In conclusion,2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at developing novel treatments for cancer and other diseases characterized by abnormal cell growth or inflammation.
921579-08-0 (2-(3-methylpiperidin-1-yl)-8-{4-(trifluoromethyl)phenylmethoxy}quinoline) Related Products
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)



